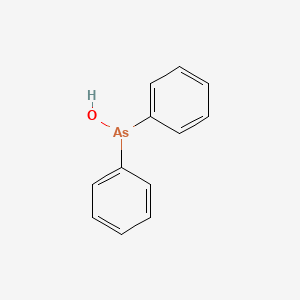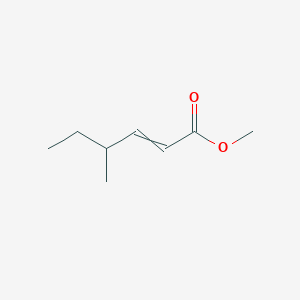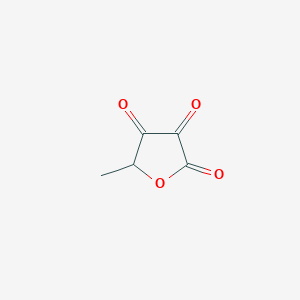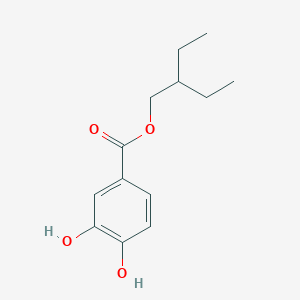
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide is a chemical compound with the molecular formula C18H20BrNO2. It is a member of the isoquinolinium family, which is known for its diverse biological and chemical properties. This compound is characterized by its unique structure, which includes a bromide ion and a phenylmethyl group attached to the isoquinolinium core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydro-6,7-dimethoxyisoquinoline.
Benzylation: The next step involves the benzylation of the isoquinoline derivative using benzyl bromide under basic conditions.
Quaternization: The final step is the quaternization of the nitrogen atom in the isoquinoline ring with a bromide ion to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoquinolinium compounds.
科学研究应用
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide involves its interaction with various molecular targets. The bromide ion plays a crucial role in its reactivity, and the phenylmethyl group enhances its binding affinity to specific receptors or enzymes. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids and proteins.
相似化合物的比较
Similar Compounds
- 3,4-Dihydro-6,7-dimethoxy-2-methylisoquinolinium
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Uniqueness
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-, bromide is unique due to the presence of the phenylmethyl group and the bromide ion, which confer distinct chemical and biological properties
属性
CAS 编号 |
5096-82-2 |
|---|---|
分子式 |
C18H20BrNO2 |
分子量 |
362.3 g/mol |
IUPAC 名称 |
2-benzyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H20NO2.BrH/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2;/h3-7,10-11,13H,8-9,12H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
FFPQJPZLRDFYPA-UHFFFAOYSA-M |
规范 SMILES |
COC1=C(C=C2C=[N+](CCC2=C1)CC3=CC=CC=C3)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


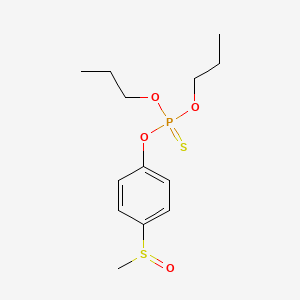
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
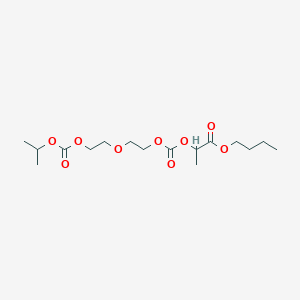
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
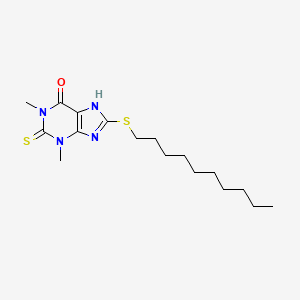
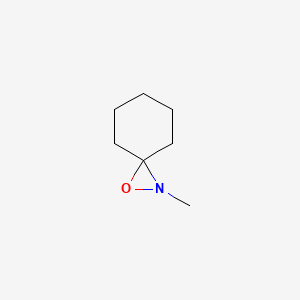

![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
